Ethylene glycol diglycidyl ether

Catalog No.
S3710390
CAS No.
26403-72-5
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol diglycidyl ether

CAS Number

26403-72-5

Product Name

Ethylene glycol diglycidyl ether

IUPAC Name

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2

InChI Key

AOBIOSPNXBMOAT-UHFFFAOYSA-N

SMILES

C1C(O1)COCCOCC2CO2

Canonical SMILES

C1C(O1)COCCOCC2CO2

Ethylene glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family, characterized by its molecular formula C8H14O4C_8H_{14}O_4 and a molecular weight of approximately 174.19 g/mol. This compound features two oxirane (epoxy) groups, which contribute to its reactivity and utility in various chemical applications. Ethylene glycol diglycidyl ether is typically a colorless to pale yellow liquid with a moderate viscosity, making it suitable for use as a reactive diluent in epoxy resins, enhancing their properties without acting as a chain terminator .

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator when handling EGDE.
  • Suspected respiratory irritant: Ensure proper ventilation in work areas to avoid inhalation.
  • Potential ecological hazard: EGDE may be harmful to aquatic life. Minimize environmental exposure by following proper disposal procedures.

Polymer Synthesis and Modification

  • Epoxy Resins and Curing Agents: EGDE acts as a reactive diluent in epoxy resin formulations. It reduces viscosity while maintaining good mechanical properties after curing []. This characteristic allows researchers to develop advanced epoxy-based composites and adhesives for various applications [].
  • Compatibilization: EGDE can improve compatibility between different polymers, such as bio-based polymers and conventional plastics. This is achieved through chemical interactions between EGDE and the polymers, leading to improved material properties in composite materials [].

Material Science Applications

  • Bio-based Composites: EGDE is being explored as a compatibilizer to enhance the properties of bio-based composites. By improving interactions between lignin and PLA (polylactic acid), a common bioplastic, EGDE can lead to composites with better thermal stability, mechanical strength, and gas barrier properties []. This paves the way for the development of more eco-friendly packaging materials.
  • Protein Crosslinking: Researchers have investigated the use of EGDE as a crosslinking agent for proteins like hemoglobin. Crosslinking modifies the protein structure, potentially influencing functions and stability []. This field of research has implications for protein engineering and biomaterial development.

  • Epoxidation: The presence of oxirane groups allows for ring-opening reactions with nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
  • Cross-linking: When mixed with curing agents, it can participate in cross-linking reactions that enhance the mechanical properties of polymer networks.
  • Hydrolysis: In the presence of water or moisture, ethylene glycol diglycidyl ether can hydrolyze, potentially leading to the formation of diethylene glycol and other byproducts .

The biological activity of ethylene glycol diglycidyl ether has been studied primarily in terms of its toxicity and potential health effects. It is classified as an irritant and has been shown to cause skin and eye irritation upon contact. Moreover, exposure may lead to respiratory issues if inhaled. Toxicological studies indicate that prolonged exposure can result in systemic effects, necessitating caution during handling .

Ethylene glycol diglycidyl ether can be synthesized through several methods:

  • Epichlorohydrin Reaction: A common method involves reacting diethylene glycol with epichlorohydrin in the presence of a Lewis acid catalyst. The process involves:
    • Adding diethylene glycol to a reactor.
    • Gradually introducing epichlorohydrin to control the exothermic reaction.
    • Dehydrochlorination with sodium hydroxide to yield the diglycidyl ether.
    • Byproducts include sodium chloride and water .
  • Direct Epoxidation: Another approach involves the direct epoxidation of ethylene glycol using phosphorus pentoxide or other oxidizing agents .

Ethylene glycol diglycidyl ether finds diverse applications across various industries:

  • Epoxy Resins: It is primarily used as a reactive diluent in epoxy formulations, improving flow properties and reducing viscosity without compromising mechanical integrity.
  • Adhesives and Sealants: Its reactivity makes it suitable for formulating high-performance adhesives and sealants.
  • Coatings: Employed in protective coatings, including antimicrobial variants, due to its ability to enhance durability and adhesion properties .
  • Biomedical

Interaction studies involving ethylene glycol diglycidyl ether focus on its compatibility with various curing agents and additives used in epoxy formulations. Research indicates that the addition of this compound can modify the mechanical properties of cured resins, such as flexibility and impact resistance. Its interactions with biological systems have also been explored, particularly regarding its cytotoxicity and potential effects on cellular functions .

Several compounds share structural similarities with ethylene glycol diglycidyl ether. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Diethylene Glycol Diglycidyl EtherC10H18O5C_{10}H_{18}O_{5}Contains two oxirane groups; used as a reactive diluent.
Glycidyl EtherC3H6OC_3H_6OA simpler structure; primarily used in epoxy synthesis.
Bisphenol A Diglycidyl EtherC21H22O4C_{21}H_{22}O_4Derived from bisphenol A; offers enhanced thermal stability.
Glycerol Diglycidyl EtherC6H10O4C_6H_{10}O_4More hydrophilic; used in waterborne coatings.

Uniqueness of Ethylene Glycol Diglycidyl Ether

Ethylene glycol diglycidyl ether is unique due to its specific balance between reactivity and flexibility when used as a diluent in epoxy systems. Its dual oxirane functionalities allow for enhanced cross-linking capabilities compared to simpler glycidyl ethers while maintaining lower viscosity, facilitating easier processing during formulation .

Physical Description

Liquid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

174.08920892 g/mol

Monoisotopic Mass

174.08920892 g/mol

Heavy Atom Count

12

Related CAS

26403-72-5
58782-18-6
29317-04-2

Wikipedia

Ethylene glycol diglycidyl ether

General Manufacturing Information

All other chemical product and preparation manufacturing
Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-08-20

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